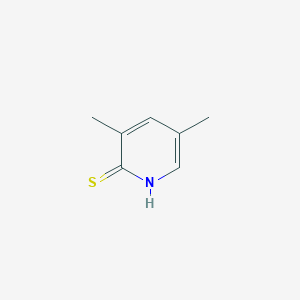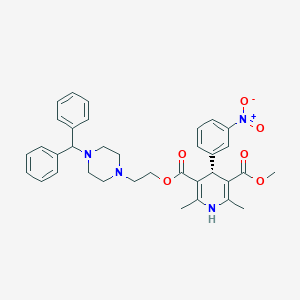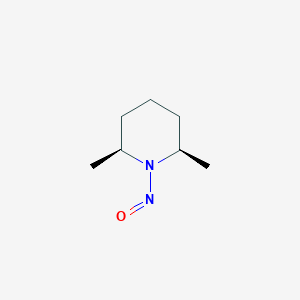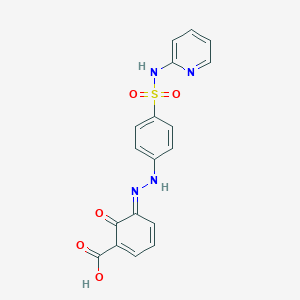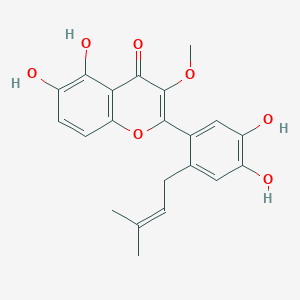
5-bromo-1,2,3,4-tetrahydrocarbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-1,2,3,4-tetrahydrocarbazole is a brominated derivative of tetrahydrocarbazole, a compound known for its diverse biological activities and applications in various fields. The structure of this compound consists of a carbazole core with a bromine atom attached to the fifth position, making it a valuable compound for synthetic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,2,3,4-tetrahydrocarbazole typically involves the bromination of 2,3,4,9-tetrahydro-1H-carbazole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the carbazole core using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.
化学反应分析
Types of Reactions
5-bromo-1,2,3,4-tetrahydrocarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the brominated compound back to its non-brominated form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbazole-1-ones or benzazonine-diones.
Reduction: Regeneration of 2,3,4,9-tetrahydro-1H-carbazole.
Substitution: Formation of various substituted carbazole derivatives.
科学研究应用
5-bromo-1,2,3,4-tetrahydrocarbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of 5-bromo-1,2,3,4-tetrahydrocarbazole involves its interaction with various molecular targets and pathways. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with biological molecules. This interaction can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole: The non-brominated parent compound.
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole: A brominated derivative with the bromine atom at a different position.
2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic acid: A carboxylated derivative with different functional properties.
Uniqueness
5-bromo-1,2,3,4-tetrahydrocarbazole is unique due to the presence of the bromine atom at the fifth position, which significantly influences its chemical reactivity and biological activity. This specific substitution pattern allows for targeted modifications and applications that are not possible with other derivatives.
属性
IUPAC Name |
5-bromo-2,3,4,9-tetrahydro-1H-carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h3,5,7,14H,1-2,4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMBRBLFIFOTGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
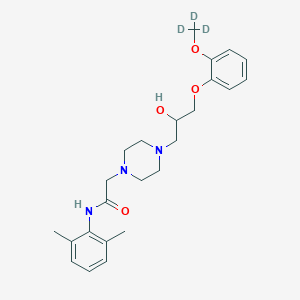
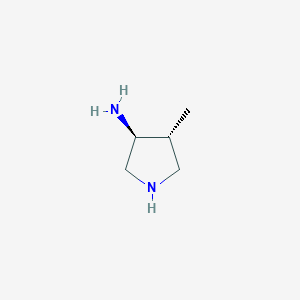
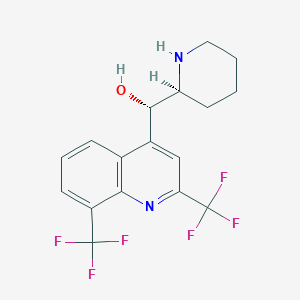

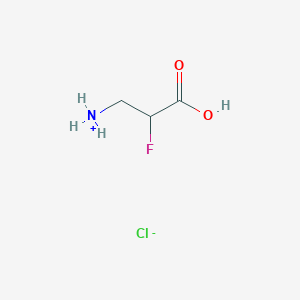
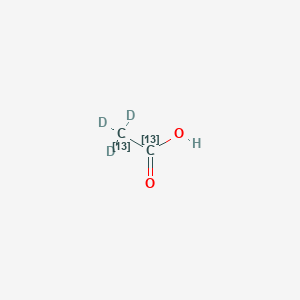
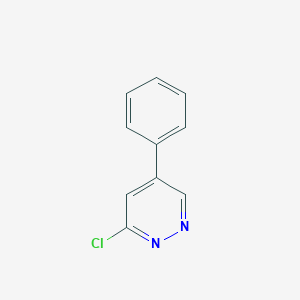
![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)

